REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]([C:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[CH3:13][C:14]1[CH:18]=[CH:17][S:16][C:15]=1[C:19](Cl)=[O:20]>>[CH3:2][O:3][C:4]([C:6]1([NH:12][C:19]([C:15]2[S:16][CH:17]=[CH:18][C:14]=2[CH3:13])=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C1(CCCCC1)N
|
Name
|
|
Quantity
|
482 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCCC1)NC(=O)C=1SC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 394 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |